molecular formula C7H4Cl3NO2 B14476492 1,2,5-Trichloro-4-methyl-3-nitrobenzene CAS No. 65151-21-5

1,2,5-Trichloro-4-methyl-3-nitrobenzene

Cat. No.: B14476492
CAS No.: 65151-21-5
M. Wt: 240.5 g/mol
InChI Key: MVLXSKXYTRPVGW-UHFFFAOYSA-N
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Description

1,2,5-Trichloro-4-methyl-3-nitrobenzene is a substituted aromatic compound offered as a high-purity solid for research and development purposes. This multifunctional halogenated nitrobenzene serves as a valuable synthetic intermediate in organic chemistry and materials science. Its structure, featuring three chlorine substituents, a nitro group, and a methyl group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The presence of multiple halogen atoms allows for sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. The electron-withdrawing nitro group can be reduced to an aniline, a common precursor for dyes and polymers. The methyl group can influence the compound's crystallinity and serve as a point for further chemical modification. Researchers value this reagent for creating compound libraries and developing novel chemical entities. For Research Use Only. Not intended for diagnostic or therapeutic use. This product is for use by qualified professionals in a controlled laboratory setting. Please consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

65151-21-5

Molecular Formula

C7H4Cl3NO2

Molecular Weight

240.5 g/mol

IUPAC Name

1,2,5-trichloro-4-methyl-3-nitrobenzene

InChI

InChI=1S/C7H4Cl3NO2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,1H3

InChI Key

MVLXSKXYTRPVGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Trichloro-4-methyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1,2,5-trichloro-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the benzene ring .

Industrial Production Methods: Industrial production of 1,2,5-Trichloro-4-methyl-3-nitrobenzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trichloro-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, ethanol as a solvent.

    Oxidation: Potassium permanganate, acidic medium.

Major Products Formed:

    Reduction: 1,2,5-Trichloro-4-methyl-3-aminobenzene.

    Substitution: 1,2,5-Trichloro-4-hydroxy-3-nitrobenzene.

    Oxidation: 1,2,5-Trichloro-4-carboxy-3-nitrobenzene.

Scientific Research Applications

1,2,5-Trichloro-4-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,5-Trichloro-4-methyl-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chlorine atoms and methyl group influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1,2,5-Trichloro-4-methyl-3-nitrobenzene, a comparative analysis with three structurally related compounds is presented below.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Applications/Properties
1,2,5-Trichloro-4-methyl-3-nitrobenzene Cl (1,2,5); CH₃ (4); NO₂ (3) Nitro, Methyl ~245.5 (estimated) Likely agrochemical intermediate
1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene) Cl (1,2,4,5); NO₂ (3) Nitro 260.9 Pesticide, sprout inhibitor
1,2,3-Trichloro-5-nitrobenzene Cl (1,2,3); NO₂ (5) Nitro 231.4 Research chemical, limited commercial use
1,2,4,5-Tetrachloro-3-(methylthio)benzene Cl (1,2,4,5); SCH₃ (3) Methylthio 267.9 Unknown (structural analog)

Key Differences and Implications

Substituent Effects on Reactivity: The nitro group (-NO₂) in 1,2,5-Trichloro-4-methyl-3-nitrobenzene strongly deactivates the benzene ring, directing electrophilic substitution to meta/para positions. In contrast, methylthio (-SCH₃) in 1,2,4,5-Tetrachloro-3-(methylthio)benzene is electron-donating, enhancing ring reactivity .

Physicochemical Properties :

  • Solubility : The nitro group increases polarity but is counterbalanced by chlorine’s hydrophobicity. Tecnazene, with an additional chlorine, likely has lower aqueous solubility than the target compound .
  • Stability : Nitro groups enhance thermal stability, making these compounds persistent in environmental matrices. The methyl group may slightly reduce stability compared to fully halogenated derivatives .

Biological Activity :

  • Tecnazene’s use as a pesticide suggests nitro-trichlorobenzene derivatives exhibit biocidal activity. The methyl group in 1,2,5-Trichloro-4-methyl-3-nitrobenzene could alter bioavailability or toxicity profiles, though specific data are unavailable .
  • Structural similarity metrics (e.g., Tanimoto coefficients) would highlight differences in functional group positioning, affecting virtual screening outcomes for drug discovery .

Environmental and Regulatory Considerations

  • Chlorinated nitrobenzenes are generally persistent organic pollutants. The methyl group may slightly enhance biodegradability compared to fully halogenated analogs like 1,2,3-Trichloro-5-nitrobenzene .
  • Regulatory status for the target compound remains unclear, whereas Tecnazene is regulated under pesticide guidelines due to its documented agricultural use .

Research Findings and Data Gaps

  • Synthesis Pathways: Limited evidence exists for the target compound’s synthesis, but methods for analogous compounds (e.g., nitration of polychlorotoluene) could be extrapolated .
  • Toxicity Data: No acute or chronic toxicity studies were identified.
  • Analytical Methods : Spectrofluorometry and tensiometry, validated for quaternary ammonium compounds (), could be adapted for critical micelle concentration (CMC) studies, though applicability to nitroaromatics requires verification.

Q & A

Q. How do thermodynamic properties (e.g., enthalpy of formation) inform its stability under reaction conditions?

  • Methodological Answer : Calculate gas-phase thermochemistry using CCSD(T) or G4 methods. Experimentally, differential scanning calorimetry (DSC) can detect exothermic decomposition events. Compare with NIST data for analogous nitroaromatics (e.g., 1,3,5-trinitrobenzene) to contextualize stability .

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